3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride
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Overview
Description
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO4S. It is a derivative of benzene, featuring both hydroxyl and methoxy functional groups, along with a sulfonyl chloride group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other substituents through reactions with nucleophiles.
Nucleophilic Substitution: The chloride atom can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and other derivatives.
Scientific Research Applications
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- 3-Chloro-4-methoxybenzene-1-sulfonyl chloride
- 3-Methoxybenzenesulfonyl chloride
Uniqueness
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile intermediate in organic synthesis compared to its analogs .
Properties
CAS No. |
1261679-16-6 |
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Molecular Formula |
C7H7ClO4S |
Molecular Weight |
222.65 g/mol |
IUPAC Name |
3-hydroxy-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3 |
InChI Key |
CTMHWFRBUAZCJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)O |
Origin of Product |
United States |
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